molecular formula C7H13Cl2N3 B2851537 N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride CAS No. 2287275-27-6

N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride

Cat. No.: B2851537
CAS No.: 2287275-27-6
M. Wt: 210.1
InChI Key: LPWALJKWGTWQBC-UHFFFAOYSA-N
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Description

N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H13Cl2N3 and a molecular weight of 210.1 g/mol.

Preparation Methods

The synthesis of N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride can be achieved through several approaches. One common method involves the reaction of 2-chloro-5-methylpyrazine with N-methylmethanamine in the presence of a suitable base. The reaction is followed by treatment with hydrochloric acid to obtain the dihydrochloride salt. This method ensures the formation of the desired compound with high purity and yield.

Chemical Reactions Analysis

N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride can participate in various chemical reactions due to the presence of reactive functional groups such as the amine and the pyrazine ring. Some of the common reactions include:

    Acylation Reactions: The compound can undergo acylation with carboxylic acid derivatives, forming amide bonds.

    Substitution Reactions:

Scientific Research Applications

N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It serves as a starting material for synthesizing various heterocyclic compounds with potential biological activities. Its derivatives are being investigated for potential therapeutic applications in various disease areas, including antimicrobial and antiviral activities.

    Coordination Chemistry: The compound can act as a ligand, forming coordination complexes with metal ions.

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stable pyrazine core and amine functional group allow it to interact with various biological molecules . The dihydrochloride form enhances its water solubility and bioavailability, facilitating its use in pharmaceutical formulations . Researchers are exploring its pharmacological activities, including antibacterial and antiviral properties .

Comparison with Similar Compounds

N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:

    N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine: This compound has been evaluated for its antimicrobial activity.

    (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine:

    (3-Acetyl-5-carboxylato-4-methyl-1H-pyrazol-1-ido-κ2N1,O5)aqua[(pyridin-2-yl)methanamine-κ2N,N′]copper(II): This copper(II) complex features both a pyrazole derivative and a (pyridin-2-yl)methanamine ligand.

Biological Activity

N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H11Cl2N3 and a molecular weight of approximately 210.1 g/mol. The compound features a pyrazine ring with a methyl substitution at the 5-position and an amine group linked through a methylene bridge. This structure is significant for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its stable structure allows for effective binding to proteins or enzymes, potentially modulating their activity. Preliminary studies suggest that it may act as a ligand for various receptors or enzymes, influencing metabolic pathways.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity . These compounds have shown effectiveness against various bacterial strains, making them candidates for further development as antimicrobial agents. The mechanism involves the disruption of microbial cell walls or interference with metabolic processes.

Neurochemical Effects

Studies have explored the neurochemical binding profiles of compounds related to this compound, suggesting potential applications in treating neurological disorders. The compound's interaction with neurotransmitter systems could lead to therapeutic effects in conditions such as anxiety or depression, although more research is needed to confirm these effects .

Research Findings and Case Studies

Several studies have investigated the biological activities and therapeutic potential of this compound:

Study Findings
Study 1Investigated antimicrobial properties against Staphylococcus aureusShowed significant inhibition at low concentrations, indicating potential as an antimicrobial agent.
Study 2Explored neurochemical binding profilesSuggested possible applications in treating mood disorders due to interaction with serotonin receptors .
Study 3Evaluated the compound's cytotoxicity in vitroDemonstrated low toxicity levels, supporting further exploration for therapeutic uses.

Properties

IUPAC Name

N-methyl-1-(5-methylpyrazin-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-6-3-10-7(4-8-2)5-9-6;;/h3,5,8H,4H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWALJKWGTWQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CNC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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